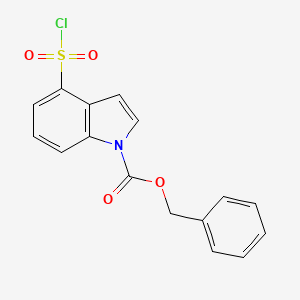

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C16H12ClNO4S |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

benzyl 4-chlorosulfonylindole-1-carboxylate |

InChI |

InChI=1S/C16H12ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2 |

InChI Key |

IGBZDXOBZUVSBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC=C3S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)-1H-indole-1-carboxylic acid with benzyl alcohol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit or modulate the activity of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate with three structurally related compounds, focusing on synthesis, reactivity, and applications.

Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate

Structure : Contains a chlorosulfonyl group on a phenyl ring attached to an acetate backbone.

Synthesis : Synthesized via reaction of benzyl 2-(4-(chlorosulfonyl)phenyl)acetate with trimethylammonium chloride and trichloroisocyanuric acid in acetonitrile, yielding a 79% isolated product .

Key Differences :

- The absence of an indole ring reduces aromatic conjugation and limits π-π stacking interactions.

- The acetate backbone introduces flexibility, contrasting with the rigid indole scaffold of the target compound.

Applications : Primarily used as a sulfonation reagent in peptide coupling reactions.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

Structure: Features a 5-fluoroindole core with a carboxamide group at the 2-position and a benzophenone substituent. Synthesis: Prepared via sodium ethoxide-mediated condensation of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO at 190°C (37.5% yield) . Key Differences:

- The 5-fluoro substitution enhances metabolic stability compared to the chlorosulfonyl group.

- The carboxamide group enables hydrogen bonding, unlike the sulfonyl chloride’s electrophilic reactivity.

Applications : Investigated for kinase inhibition and anticancer activity due to its rigid aromatic framework.

Benzyl (2R,3S)-6-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-(2-((4-chloro-3-fluorophenyl)amino)-2-oxoacetamido)-indoline-1-carboxylate

Structure : A complex indoline derivative with multiple protected functional groups, including Boc and benzyl esters.

Synthesis : Involves reductive amination and Boc protection steps, achieving 70% yield over two steps .

Key Differences :

- The indoline scaffold (saturated ring) reduces aromaticity compared to the indole system.

- Multiple protecting groups (Boc, benzyl) complicate synthetic routes but enhance stability during multistep syntheses.

Applications : Designed as a CD4-mimetic compound for HIV-1 inhibition studies.

Data Tables

Table 2. Spectroscopic Comparison

Biological Activity

Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including data tables, case studies, and key research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzyl Group : Enhances lipophilicity and facilitates membrane permeability.

- Chlorosulfonyl Group : Increases electrophilic reactivity, allowing interactions with nucleophilic sites on proteins or enzymes.

- Indole Core : Known for various biological activities, including modulation of neurotransmitter systems and potential anticancer properties.

The molecular formula is C₁₁H₈ClO₄S, with a molecular weight of approximately 299.7 g/mol.

The biological activity of this compound can be attributed to its electrophilic nature. The chlorosulfonyl group allows it to:

- Interact with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity.

- Target specific biological pathways involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Case Study : A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC₅₀ values ranging from 10 to 25 µM, suggesting significant cytotoxicity .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | MIC (µg/mL) | IC₅₀ (µM) | Primary Activity |

|---|---|---|---|

| This compound | 32 | 10-25 | Antimicrobial, Anticancer |

| Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate | 16 | 8-20 | Antimicrobial |

| Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate | 64 | 15-30 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.